molecular formula C6H13NO8P- B1261295 alpha-D-glucosamine 6-phosphate(1-)

alpha-D-glucosamine 6-phosphate(1-)

Cat. No. B1261295
M. Wt: 258.14 g/mol
InChI Key: XHMJOUIAFHJHBW-UKFBFLRUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-glucosamine 6-phosphate(1-) is a 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate in which the anomeric centre has alpha-configuration. It is a conjugate base of an alpha-D-glucosamine 6-phosphate.

Scientific Research Applications

Osteoarthritis Treatment

Serpi et al. (2012) investigated novel prodrugs of N-acetyl-(D)-glucosamine, a derivative of alpha-D-glucosamine 6-phosphate, for their potential in treating osteoarthritis. These prodrugs showed greater chondroprotective activity compared to N-acetyl-(D)-glucosamine, indicating their potential as osteoarthritis treatments (Serpi et al., 2012).

Enzyme Mechanism and Structure

Oliva et al. (1995) and Altamirano et al. (1991) studied the enzyme glucosamine 6-phosphate deaminase, which catalyzes the conversion of alpha-D-glucosamine 6-phosphate into D-fructose 6-phosphate. Their work provided insights into the enzyme's structure and catalytic mechanism, which are crucial for understanding its action and regulation (Oliva et al., 1995), (Altamirano et al., 1991).

Antibacterial and Antifungal Agents

Bearne and Blouin (2000) explored the role of alpha-D-glucosamine 6-phosphate in the inhibition of the enzyme glucosamine-6-phosphate synthase, a target for developing antibacterial and antifungal drugs (Bearne & Blouin, 2000).

Immunosuppressive Activity

Ma et al. (2002) demonstrated that glucosamine, related to alpha-D-glucosamine 6-phosphate, has immunosuppressive effects. This could be significant for its potential use as an immunosuppressive agent (Ma et al., 2002).

Biochemical Analysis

Brown (1957) detailed methods for preparing and analyzing D-glucosamine-6-phosphate, providing foundational techniques for further studies in this area (Brown, 1957).

Enzyme Kinetics and Structure

Vincent et al. (2005) and Teplyakov et al. (1998) focused on the enzyme glucosamine 6-phosphate deaminase, exploring its kinetics and structure. Their work contributes to the understanding of how this enzyme functions at a molecular level (Vincent et al., 2005), (Teplyakov et al., 1998).

Metabolic and Genetic Studies

Wu et al. (2001) and Ghosh et al. (1960) investigated the metabolic synthesis and functions of glucosamine-6-phosphate, providing insights into its role in cellular metabolism and potential implications in conditions like diabetes (Wu et al., 2001), (Ghosh et al., 1960).

properties

Product Name

alpha-D-glucosamine 6-phosphate(1-)

Molecular Formula

C6H13NO8P-

Molecular Weight

258.14 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6+/m1/s1

InChI Key

XHMJOUIAFHJHBW-UKFBFLRUSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[NH3+])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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